cyclopropyl(1H-indol-3-yl)methanone
Description
Contextualization within Indole-Based Chemical Scaffolds
The indole (B1671886) ring system is a ubiquitous and vital heterocyclic scaffold found in a vast array of natural products and synthetic molecules with significant biological activities. researchgate.net This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a privileged pharmacophore in drug discovery. researchgate.netnih.gov Indole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. nih.govbeilstein-journals.org
Cyclopropyl(1H-indol-3-yl)methanone fits within this broad family of indole-based compounds. The defining feature of this particular molecule is the presence of a cyclopropylcarbonyl moiety at the 3-position of the indole ring. This specific substitution pattern influences the molecule's electronic and steric properties, which in turn can modulate its interaction with biological targets. The exploration of such derivatives allows researchers to probe the structure-activity relationships of indole-based compounds and to develop novel molecules with tailored properties.
Significance in Contemporary Chemical and Biological Research
The significance of this compound in modern research is multifaceted. Chemically, it serves as a valuable building block or intermediate in the synthesis of more complex molecules. caymanchem.com For instance, it is categorized as a precursor in the synthesis of certain synthetic cannabinoids. caymanchem.com The reactivity of the ketone and the indole NH group allows for further chemical modifications, enabling the creation of diverse chemical libraries for screening purposes.
From a biological perspective, derivatives of the this compound scaffold have been investigated for various potential therapeutic applications. The indole nucleus itself is a key component of many biologically active compounds. nih.govrsc.org Research into derivatives has explored their potential as anti-inflammatory agents, inhibitors of tubulin polymerization for anticancer applications, and as agents targeting specific enzymes and receptors. rsc.orgmdpi.com The unique combination of the indole and cyclopropyl (B3062369) groups can lead to novel pharmacological profiles, making this structural motif a point of interest for medicinal chemists.
Overview of the this compound Structural Class in Scientific Literature
The scientific literature describes a variety of compounds belonging to the this compound structural class. These compounds often vary in the substitutions on the indole nitrogen, the indole ring itself, or the cyclopropyl group. For example, (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a notable analog that has been used as an analytical reference standard in forensic and research applications. caymanchem.com
Synthetic methodologies for accessing this structural class have also been a subject of research. Fischer indole cyclization is one of the classic methods that can be adapted for the synthesis of such indole derivatives. orientjchem.org More modern synthetic routes continue to be developed to improve efficiency and allow for greater structural diversity. nih.gov The study of these compounds extends to their metabolism, with research identifying various metabolites formed through processes like hydroxylation and carboxylation. researchgate.net This metabolic profiling is crucial for understanding the in vivo behavior of these molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLOQDDOYEESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359484 | |
| Record name | cyclopropyl(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675834-79-4 | |
| Record name | cyclopropyl(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Cyclopropyl 1h Indol 3 Yl Methanone and Its Analogs
Strategies for de novo Synthesis of the Cyclopropyl(1H-indol-3-yl)methanone Core
The creation of the fundamental this compound structure is pivotal for the subsequent development of more complex analogs. The primary challenge lies in the efficient formation of the bond connecting the indole (B1671886), methanone (B1245722), and cyclopropyl (B3062369) groups.
Methods for Constructing the Indole-Methanone-Cyclopropyl Linkage
The construction of the indole-methanone-cyclopropyl linkage is most commonly achieved through Friedel-Crafts acylation. This well-established method involves the reaction of an indole with a cyclopropylcarbonyl chloride in the presence of a suitable Lewis acid catalyst. A typical procedure involves the dropwise addition of cyclopropanecarbonyl chloride to a solution of indole in a solvent like dichloromethane (B109758) (CH2Cl2), often in the presence of a catalyst. The reaction is usually quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). scispace.com
Another synthetic approach involves the copper-mediated oxidative decarbethoxylation of ethyl arylacetates. In this method, an indole is reacted with an ethyl arylacetate in the presence of a copper(II) acetate (B1210297) catalyst and a base such as potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (B87167) (DMSO) under an open atmosphere. rsc.org This reaction provides a route to 3-acylindoles, including those with a cyclopropyl ketone.
A further method for creating similar structures, specifically (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, utilizes a Corey-Chaykovsky-type reaction. This involves reacting an unsaturated ketone (a chalcone (B49325) derivative) with trimethylsulfoxonium (B8643921) iodide and sodium hydride in a mixture of tetrahydrofuran (B95107) (THF) and DMSO to form the cyclopropane (B1198618) ring. nih.gov While not a direct synthesis of the primary target compound, this demonstrates a strategy for constructing the cyclopropyl ketone moiety attached to an aromatic system.
Derivatization Approaches from the this compound Scaffold
Once the core scaffold is synthesized, it serves as a versatile platform for generating a wide array of analogs through derivatization at various positions on the indole ring and the cyclopropyl moiety.
N1-Substitution on the Indole Ring for Analog Generation
The nitrogen at the N1 position of the indole ring is a common site for derivatization, allowing for the introduction of various alkyl and aryl groups. This modification is typically achieved by deprotonating the indole nitrogen with a strong base, followed by quenching with an appropriate electrophile. A general and widely used procedure involves treating the N-unsubstituted this compound with a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). scispace.com The resulting indolide anion is then reacted with an alkyl halide (e.g., pentyl bromide, benzyl (B1604629) bromide) or a sulfonate ester (e.g., 2-morpholin-4-ylethyl methanesulfonate) to yield the N1-substituted product. scispace.com
This strategy has been employed to synthesize a variety of analogs, including those with pentyl, fluoropentyl, cyclohexylmethyl, tetrahydropyran-4-ylmethyl, and benzyl groups attached to the indole nitrogen. nih.govnih.govnih.gov These substitutions can significantly influence the molecule's properties. For instance, the introduction of a tetrahydropyranyl-methyl group has been noted in the synthesis of related potent cannabinoid receptor ligands. nih.gov
Table 1: Examples of N1-Substituents on the Indole Ring
| Substituent | Example Precursor | General Method |
|---|---|---|
| Pentyl | 1-Pentyl-1H-indazole-3-carboxylate (by-product reference) | Alkylation with pentyl halide |
| 5-Fluoropentyl | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone | Alkylation with 1-bromo-5-fluoropentane |
| Cyclohexylmethyl | [1-(cyclohexylmethyl)-1H-indol-3-yl] derivatives | Alkylation with cyclohexylmethyl bromide |
| Tetrahydropyran-4-ylmethyl | Indol-3-yl-tetramethylcyclopropyl ketones with this substituent | Alkylation with 4-(bromomethyl)tetrahydropyran |
Functionalization of the Cyclopropyl Moiety
The cyclopropyl ring itself can be functionalized to generate further analogs. A notable example is the synthesis of (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. caymanchem.com This compound is a known precursor in the synthesis of several synthetic cannabinoids. caymanchem.com The synthesis of this analog would involve using 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the initial Friedel-Crafts acylation step with indole. The tetramethylcyclopropyl group introduces significant steric bulk compared to the unsubstituted cyclopropyl ring, which can have profound effects on the molecule's interaction with biological targets. The preparation of such substituted cyclopropyl ketones has been a key area of investigation in the development of selective cannabinoid receptor ligands. nih.gov
Investigation of Chemical Reactivity and Degradation Pathways
Understanding the chemical reactivity and potential degradation pathways of this compound is crucial for its handling, storage, and mechanistic studies. The primary sites for chemical transformation are the methanone linkage and the indole ring itself.
Oxidation and Reduction Reactions of the Methanone Linkage
The ketone group of the methanone linkage is susceptible to both oxidation and reduction reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding cyclopropyl(1H-indol-3-yl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. nih.gov More vigorous reduction conditions, such as a Wolff-Kishner or Clemmensen reduction, could potentially reduce the ketone all the way to a methylene (B1212753) group (-CH2-), forming 3-(cyclopropylmethyl)-1H-indole, though this specific transformation for the title compound is not detailed in the provided context. The reduction of similar 3-indolylmethanols is a key step in the synthesis of various indole derivatives. beilstein-journals.org
Oxidation: The indole ring system is generally more susceptible to oxidation than the ketone. However, under specific conditions, the methanone linkage could be involved in oxidative degradation pathways. The degradation of indoles, particularly under biological or environmental conditions, often proceeds through hydroxylation of the pyrrole (B145914) ring. nih.govcapes.gov.brscispace.comfrontiersin.org For instance, indole degradation can yield oxindole (B195798) and isatin (B1672199) through a two-step hydroxylation process. nih.govcapes.gov.brscispace.com The presence of the electron-withdrawing acyl group at the C3 position can influence the regioselectivity of these oxidation reactions. nih.govscispace.com In plant metabolism, the oxidation of indole-3-acetic acid can lead to 3-hydroxymethyloxindole, which then dehydrates to the reactive 3-methyleneoxindole. nih.gov While not a direct oxidation of the methanone, this illustrates the complex oxidative chemistry of 3-substituted indoles.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Indole |
| Cyclopropanecarbonyl chloride |
| Dichloromethane |
| Ammonium chloride |
| Ethyl arylacetate |
| Copper(II) acetate |
| Potassium tert-butoxide |
| Dimethyl sulfoxide |
| (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones |
| Trimethylsulfoxonium iodide |
| Sodium hydride |
| Tetrahydrofuran |
| Sodium hydride |
| Dimethylformamide |
| 1-Pentyl-1H-indazole-3-carboxylate |
| 1-(5-fluoropentyl)-1H-indol-3-ylmethanone |
| [1-(cyclohexylmethyl)-1H-indol-3-yl] derivatives |
| Indol-3-yl-tetramethylcyclopropyl ketones |
| 5-((1-benzyl-1H-indol-3-yl)methylene) derivatives |
| 2-morpholin-4-ylethyl methanesulfonate |
| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| 2,2,3,3-tetramethylcyclopropanecarbonyl chloride |
| Cyclopropyl(1H-indol-3-yl)methanol |
| Sodium borohydride |
| 3-(cyclopropylmethyl)-1H-indole |
| 3-Indolylmethanols |
| Oxindole |
| Isatin |
| Indole-3-acetic acid |
| 3-Hydroxymethyloxindole |
Thermal Degradation and Cyclopropyl Ring Isomerization Mechanisms
The thermal instability of compounds containing a cyclopropyl ring attached to a carbonyl group, such as this compound and its analogs, is a key characteristic. When subjected to heat, these molecules undergo a characteristic isomerization of the cyclopropyl ring. This transformation is a type of thermal rearrangement, often proceeding through a mechanism analogous to the vinylcyclopropane (B126155) rearrangement.
The core of this mechanism involves the cleavage of a carbon-carbon bond within the strained three-membered cyclopropyl ring. The presence of the adjacent carbonyl and indole groups influences the electronic distribution and facilitates this ring-opening process. The reaction can proceed through a diradical intermediate or a concerted pericyclic pathway. In the case of analogous synthetic cannabinoids like UR-144, which possesses a tetramethylcyclopropyl group, heating leads to the formation of a more stable, ring-opened homoallylic ketone. This process results in a product with a terminal double bond. For the unsubstituted this compound, a similar ring-opening is anticipated, leading to the formation of an unsaturated ketone.
The general mechanism can be depicted as the opening of the cyclopropane ring to form an isomeric butene structure. For instance, in the case of UR-144, the pyrolysis product has been identified as [1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one]. This indicates a specific bond cleavage and rearrangement to form a more thermodynamically stable acyclic structure. The vinylcyclopropane rearrangement itself is a well-documented process in organic chemistry, known to convert vinyl-substituted cyclopropanes into cyclopentenes. However, in the context of these indol-3-yl methanones, the rearrangement leads to a linear unsaturated ketone.
It has been proposed that the thermal rearrangement of the cyclopropyl ring in these compounds can lead to several possible isomeric products, depending on which bond of the cyclopropyl ring breaks and the subsequent hydrogen shifts. For the tetramethylcyclopropyl group found in analogs, three potential thermodynamic products have been discussed: 2,3,3-trimethyl-1-butene (B165516) (TMB), 2,4-dimethyl-1-pentene (B165552) (DM1P), and 2,4-dimethyl-2-pentene (B165557) (DM2P) side chains. While the exact distribution of these products can be influenced by various factors, the formation of a ring-opened isomer is the predominant thermal degradation pathway.
Characterization of Thermal Degradation Products and Their Structural Rearrangements
The identification and characterization of the thermal degradation products of this compound and its analogs are crucial for understanding their chemical behavior. Various analytical techniques are employed for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.
GC-MS is a powerful tool for separating and identifying volatile compounds. When analyzing thermally labile compounds like cyclopropyl indol-3-yl methanones, the high temperatures of the GC injection port can induce the cyclopropyl ring isomerization. The resulting chromatogram often shows the presence of the parent compound alongside its thermal degradation products. The mass spectra of these products provide valuable information about their molecular weight and fragmentation patterns, aiding in their structural elucidation. For example, the mass spectrum of the ring-opened isomer will show a molecular ion peak identical to the parent compound but will have a different fragmentation pattern characteristic of an unsaturated ketone.
NMR spectroscopy provides detailed information about the chemical structure of molecules. 1H NMR and 13C NMR can definitively confirm the opening of the cyclopropyl ring. The characteristic signals of the cyclopropyl protons, typically found in the upfield region of the 1H NMR spectrum (around 0.5-1.5 ppm), will be absent in the spectrum of the degradation product. Instead, new signals corresponding to vinylic protons (in the range of 4.5-6.5 ppm) and allylic protons will appear, confirming the formation of a double bond. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity of the atoms in the rearranged structure.
Studies on analogs such as (1‐(cyclohexylmethyl)‐1H‐indol‐3‐yl)‐(2,2,3,3‐tetramethylcyclopropyl)methanone (TMCP-CHM) have shown that the cyclopropane ring isomerizes during heating to form a ring-opened degradant with a terminal double bond. acs.orgacs.org The major pyrolysis product of UR-144 has been identified, showcasing this structural rearrangement. The table below summarizes the key characteristics of the parent compound and its expected thermal degradation product.
| Feature | This compound (Parent Compound) | Ring-Opened Isomer (Degradation Product) |
| Cyclopropyl Ring | Present | Absent |
| Key 1H NMR Signals | Cyclopropyl protons (~0.5-1.5 ppm) | Vinylic protons (~4.5-6.5 ppm) |
| Key 13C NMR Signals | Cyclopropyl carbons | Alkene carbons |
| Double Bond | Absent in the side chain | Present in the side chain |
The structural rearrangement involves the formal cleavage of one of the C-C bonds of the cyclopropyl ring and the formation of a double bond, transforming the cyclopropylmethyl ketone moiety into an unsaturated alkenyl ketone. This transformation is a direct consequence of the thermal stress applied to the molecule.
Advanced Analytical and Spectroscopic Characterization Techniques for Cyclopropyl 1h Indol 3 Yl Methanone Derivatives
Elucidation of Molecular Structure
The precise architecture of cyclopropyl(1H-indol-3-yl)methanone derivatives is pieced together using a combination of spectroscopic methods, each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Two-Dimensional NMR for Indole (B1671886) C3 Substitution and Cyclopropane (B1198618) Geometry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of these compounds. The C3 position of the indole ring is the most reactive site for electrophilic attack, making it a common point of substitution. ikm.org.my The acylation at this position introduces the cyclopropylmethanone moiety, and NMR is instrumental in confirming this specific substitution pattern. ikm.org.mynih.gov
¹H NMR spectra provide information on the chemical environment of protons. Key signals include those for the indole N-H proton, the aromatic protons of the benzene (B151609) ring portion of the indole, and the protons of the cyclopropyl (B3062369) ring. The chemical shifts (δ) and coupling constants (J) of the cyclopropyl protons are particularly diagnostic for confirming the geometry of this ring.
Two-Dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between protons and carbons. COSY experiments reveal proton-proton couplings, helping to assign protons within the spin systems of the indole and cyclopropyl groups. HSQC correlates protons directly to the carbons they are attached to, providing unambiguous assignment of both ¹H and ¹³C signals. These advanced techniques are crucial for definitively establishing the C3 substitution on the indole ring. researchgate.net
Interactive Data Table: Representative NMR Data
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Indole N-H | 8.0 - 8.6 |
| ¹H | Indole Aromatic C-H | 7.0 - 8.3 |
| ¹H | Cyclopropyl C-H | 0.8 - 1.5 |
| ¹³C | Carbonyl C=O | 190 - 196 |
| ¹³C | Indole Aromatic C | 110 - 141 |
| ¹³C | Cyclopropyl C | 10 - 20 |
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Accurate Mass Measurement for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound derivatives, GC-MS provides both the retention time for the compound and its mass spectrum. nih.gov The electron ionization (EI) source commonly used in GC-MS leads to characteristic fragmentation patterns. researchgate.net A common fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the indole ring, yielding ions corresponding to the acylium ion and the indolyl fragment. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile derivatives. nih.govscielo.br LC-MS, often employing electrospray ionization (ESI), typically generates protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight. nih.govmdpi.com Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion, providing structural information similar to that obtained from GC-MS. nih.govresearchgate.net
Accurate Mass Measurement , often performed using high-resolution mass spectrometers like quadrupole time-of-flight (QTOF) instruments, provides the exact mass of the molecule with high precision. researchgate.netresearchgate.net This data is crucial for determining the elemental composition of the compound, confirming the molecular formula and distinguishing between compounds with the same nominal mass. researchgate.netresearchgate.net
Interactive Data Table: Common Mass Spectrometry Fragments
| Fragment Ion | Structure | Significance |
| [M]+• | Intact Molecule | Molecular Ion |
| [M+H]+ | Protonated Molecule | Molecular Weight Confirmation |
| Acylium Ion | [C₄H₅O]+ | Indicates Cyclopropyl Ketone Moiety |
| Indolyl Fragment | [C₈H₆N]+ | Indicates Indole Core Structure |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net For this compound, the FTIR spectrum will display key absorption bands that confirm its structure. nih.govresearchgate.net
A prominent feature is the sharp absorption band corresponding to the N-H stretching vibration of the indole ring, typically observed in the region of 3300-3500 cm⁻¹. researchgate.netlibretexts.org The carbonyl (C=O) stretching vibration of the ketone group gives rise to a strong absorption band, usually in the range of 1630-1680 cm⁻¹. nih.gov The exact position can be influenced by conjugation with the indole ring. Additionally, characteristic absorptions for the aromatic C-H and C=C stretching vibrations of the indole ring, as well as the C-H stretching of the cyclopropyl group, will be present. researchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3300 - 3500 |
| Carbonyl C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Cyclopropyl C-H | Stretch | ~3000 |
Chromatographic Separation Methods for Compound Isolation and Purity Assessment
Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity.
Liquid Chromatography-Ultraviolet Detection (LC-UV) and Column Chromatography
Column Chromatography is a fundamental purification technique used to separate the target compound from starting materials, by-products, and other impurities. researchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is optimized to achieve effective separation based on the polarity differences between the components of the mixture.
Liquid Chromatography-Ultraviolet Detection (LC-UV) is a powerful analytical method for assessing the purity of the isolated compound. researchgate.net The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. mdpi.com The components are separated on a chromatographic column, and as they elute, they pass through a UV detector. The indole ring system of this compound has a strong UV absorbance, allowing for sensitive detection. caymanchem.com The purity of the sample is determined by the relative area of the peak corresponding to the target compound in the chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity.
Structure Activity Relationship Sar Investigations of Cyclopropyl 1h Indol 3 Yl Methanone Derivatives
Influence of Molecular Architecture on Biological Target Interactions
The molecular framework of these indole-based compounds can be systematically modified to probe the key interactions that govern ligand-receptor binding and functional activity. Research has focused on three main areas: the acyl group attached to the indole (B1671886) C3 position, substitutions on the indole ring itself, and the alkyl or functionalized side chain at the N1 position.
The group attached at the C3 position of the indole core plays a crucial role in determining the affinity and selectivity of these compounds for cannabinoid receptors. Investigations into various 3-acyl substituents have shown that a tetramethylcyclopropyl group, in particular, leads to the development of high-affinity CB2 receptor agonists. nih.govresearchgate.net This bulky, lipophilic moiety is a critical structural feature for achieving high affinity at the CB1 receptor as well, though it often confers a preference for the CB2 receptor. researchgate.net
Compounds such as UR-144 and XLR-11, which are (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone and its 1-(5-fluoropentyl) analogue respectively, demonstrate low nanomolar affinity for both CB1 and CB2 receptors. nih.govnih.gov Despite being initially developed in a search for selective CB2 agonists, these compounds act as full agonists at both receptor subtypes. researchgate.netnih.govnih.gov The tetramethylcyclopropyl derivatives generally display a preference for the CB2 receptor. researchgate.net Studies suggest that reducing the size of this bulky group can significantly decrease affinity for the CB1 receptor, highlighting its importance for high-affinity binding. researchgate.net This feature has been intentionally modified in efforts to design more CB2-selective compounds. researchgate.net
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
|---|---|---|---|
| UR-144 | 150 | 1.8 | 83.3 |
| XLR-11 | 24.2 | 0.96 | 25.2 |
| A-834,735 | 12 | 1.2 | 10 |
| A-796,260 | 845 | 0.65 | 1300 |
Data sourced from multiple studies. researchgate.netnih.gov Ki values represent the concentration of the ligand that binds to 50% of the receptors.
Modifications to the indole ring itself, both at the N1-position and on the bicyclic core, significantly influence the pharmacological profile of cyclopropyl(1H-indol-3-yl)methanone derivatives.
N1-Position Substitution: Substitution at the N1-indole position has been extensively examined. nih.govresearchgate.net A variety of N1 side chains can yield potent agonists at the CB2 receptor. nih.govresearchgate.net
Nonaromatic Side Chains: A study of N1 nonaromatic side chain variants provided a number of potent CB2 receptor agonists. nih.govresearchgate.net
Polar Side Chains: The introduction of polar functionalities, such as alcohols and oxazolidinones, into the N1 side chain was generally well-tolerated for maintaining CB2 receptor activity. nih.govresearchgate.net Conversely, other polar groups like amides and carboxylic acids resulted in compounds with weaker activity or complete inactivity. nih.govresearchgate.net
Aromatic Side Chains: While N1 aromatic side chains could produce high-affinity CB2 receptor agonists, these compounds were typically less potent in functional assays compared to their nonaromatic counterparts. nih.govresearchgate.net
Indole Core Substitution: Substitutions on the carbocyclic portion of the indole nucleus have varied effects on receptor binding and activity. While generally found to be detrimental to agonist activity, substitutions at certain positions can enhance CB2/CB1 binding selectivity. researchgate.netnih.gov For instance, adding a methyl group at the C2 position of the indole has been shown to improve selectivity for the CB2 receptor. nih.gov In contrast, substitutions at the C5 position with groups like bromine, fluorine, or methyl were reported to be detrimental for both binding and functional activity. researchgate.net
For example, while many substituents at the N1-position are tolerated without diminishing CB2 selectivity, many of the resulting compounds retain sufficient CB1 affinity to be considered non-selective. researchgate.net However, specific substitutions on the indole ring have led to improved CB2/CB1 binding selectivity. researchgate.netnih.gov This demonstrates that a holistic approach to molecular modification is necessary to optimize the desired pharmacological profile, whether it be high affinity for a single receptor or a specific ratio of activity between the two. The compounds UR-144 and XLR-11, for instance, exhibit low nanomolar affinity for both CB1 and CB2 receptors, showcasing how the combination of an N-pentyl (or 5-fluoropentyl) chain and a C3-tetramethylcyclopropyl ketone results in potent, dual-acting agonists. nih.govnih.gov
| N1 Side Chain Type | Effect on CB2 Activity | Reference Compound Core |
|---|---|---|
| Nonaromatic (e.g., alkyls) | Potent Agonism | Indol-3-yl(tetramethylcyclopropyl)methanone |
| Polar (Alcohols, Oxazolidinones) | Well-Tolerated | Indol-3-yl(tetramethylcyclopropyl)methanone |
| Polar (Amides, Acids) | Weaker or Inactive | Indol-3-yl(tetramethylcyclopropyl)methanone |
| Aromatic | Less Potent Functionally | Indol-3-yl(tetramethylcyclopropyl)methanone |
Data summarized from Frost et al., 2010. nih.govresearchgate.net
Comparative SAR Studies within Indole-Based Synthetic Cannabinoid Classes
The structure-activity relationships of this compound derivatives can be better understood when compared with other classes of indole-based synthetic cannabinoids, such as the widely studied naphthoylindoles (e.g., JWH-018). Synthetic cannabinoids are typically characterized by four structural components: a core heterocycle (like indole), a linker (like a ketone), a bulky lipophilic group, and a side chain attached to the nitrogen of the core. nih.gov
In naphthoylindoles like JWH-018, the C3 position is occupied by a naphthoyl group. The aromatic stacking of this naphthyl ring is considered important for high-affinity binding to the CB1 receptor. researchgate.net In contrast, the this compound class replaces this planar aromatic system with a bulky, non-planar cycloalkyl group. The tetramethylcyclopropyl moiety in compounds like UR-144 and XLR-11 confers a pharmacological profile similar to that of Δ⁹-THC and other indole-derived cannabinoids like JWH-018, producing typical cannabimimetic effects. nih.govnih.gov
However, the SAR trends can differ. For instance, while N1-alkylation (e.g., a pentyl chain) is a common feature for high CB1 affinity in both classes, the influence of the C3-acyl group is a key differentiator. The tetramethylcyclopropyl group was explored specifically to enhance CB2 selectivity, a strategy that proved successful in generating compounds with a preference for CB2, even if significant CB1 affinity was often retained. researchgate.net This contrasts with the naphthoylindoles, which were initially explored more for their potent CB1 agonism.
| Compound | Class | C3-Group | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|---|---|
| JWH-018 | Naphthoylindole | Naphthoyl | 9.0 | 2.94 |
| UR-144 | Cycloalkylmethanone | Tetramethylcyclopropyl | 150 | 1.8 |
| EG-018 | Naphthoylindole | Naphthoyl | 7.17 | 2.27 |
Data sourced from multiple studies. researchgate.netnih.gov
Metabolism and Biotransformation Research of Cyclopropyl 1h Indol 3 Yl Methanone Analogs
Identification of Phase I Metabolic Transformations (e.g., Hydroxylation, Carboxylation)
Phase I metabolism typically involves the introduction or unmasking of functional groups on a parent compound, making it more polar and often preparing it for subsequent reactions. For analogs of cyclopropyl(1H-indol-3-yl)methanone, such as (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone (TMCP-CHM), a variety of Phase I transformations have been identified. nih.govresearchgate.net
These transformations include:
Hydroxylation: The addition of one or more hydroxyl (-OH) groups to the molecule. In studies of TMCP-CHM, mono-, di-, and trihydroxylation products have been detected in human urine. nih.govresearchgate.net
Carboxylation: The introduction of a carboxylic acid (-COOH) group. This has also been observed as a metabolic pathway for TMCP-CHM. nih.govresearchgate.net
Combined Transformations: Metabolites resulting from both hydroxylation and carboxylation on the same molecule have also been identified. nih.govresearchgate.net
These oxidative reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver. nih.govdrughunter.com The goal of these transformations is to increase the water solubility of the compound, which is a crucial step for its eventual elimination from the body. nih.govlongdom.org
Characterization of Phase II Metabolic Transformations (e.g., Glucuronide Conjugation)
Following Phase I, the modified compounds, or in some cases the parent compound itself, can undergo Phase II metabolism. This phase involves conjugation reactions, where an endogenous molecule is attached to the compound, further increasing its water solubility and facilitating excretion. nih.govlongdom.orgdrughunter.comupol.cz
For the metabolites of this compound analogs, the most prominently reported Phase II transformation is glucuronidation . nih.govresearchgate.net In this process, glucuronic acid is attached to hydroxyl groups that were introduced during Phase I. longdom.orgdrughunter.com Specifically, most of the hydroxy metabolites of TMCP-CHM have been found in human urine as both free forms and as glucuronide conjugates. nih.govresearchgate.net This indicates that glucuronidation is a significant pathway for the detoxification and clearance of these hydroxylated metabolites.
In Vitro Metabolic Studies Utilizing Cellular and Subcellular Models (e.g., S9 pooled human liver fraction, fungal models like Cunninghamella elegans)
To investigate the metabolism of compounds outside of a living organism, researchers utilize various in vitro models that can mimic the metabolic processes of the liver.
S9 Pooled Human Liver Fraction: This is a subcellular fraction obtained from homogenized liver tissue. The S9 fraction contains a mixture of enzymes from both the cytosol and the microsomes, including the crucial cytochrome P450 enzymes responsible for Phase I metabolism and UDP-glucuronosyltransferases (UGTs) involved in Phase II glucuronidation. semanticscholar.orgnih.govresearchgate.net Studies on TMCP-CHM have successfully used S9 pooled human liver fractions to tentatively identify its metabolites, demonstrating the utility of this model in predicting in vivo metabolic pathways. nih.govresearchgate.net
Fungal Models like Cunninghamella elegans: Certain fungi, particularly Cunninghamella elegans, are known to be effective microbial models for studying mammalian drug metabolism. nih.govufrgs.br This is because they possess cytochrome P450 enzyme systems that can produce metabolites similar to those found in humans. nih.govufrgs.br These fungal models offer a cost-effective and practical alternative for producing and studying drug metabolites. ufrgs.br While direct studies on this compound with Cunninghamella elegans were not detailed in the provided context, the established use of this fungus for biotransformation studies of other complex molecules highlights its potential applicability in this area. nih.govufrgs.br
Characterization of Specific Metabolite Structures and Their Relative Prevalences
Detailed analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has allowed for the tentative identification of various metabolites of TMCP-CHM. nih.govresearchgate.net In human urine, a range of metabolites has been detected, arising from the different Phase I transformations. nih.govresearchgate.net
An important finding is the prevalence of metabolites originating from the thermal degradant of TMCP-CHM. This suggests that when the parent compound is heated, it can isomerize into a ring-opened structure, which is then also metabolized. nih.govresearchgate.net In many cases, the metabolites of this degradant were found to be more abundant than the metabolites of the original compound, with the exception of the carboxylated metabolites. nih.gov Furthermore, N-dealkylated metabolites found in human urine were observed to originate exclusively from this thermal degradant. nih.gov
Biotransformation of Thermal Degradants
As mentioned, the thermal degradation of TMCP-CHM, which can occur during processes like smoking, leads to a ring-opened isomer with a terminal double bond. nih.govresearchgate.net This degradant undergoes its own unique metabolic pathway. nih.govresearchgate.net
A key biotransformation of this thermal degradant involves the addition of a water molecule to the terminal double bond. This is followed by dehydration, leading to the formation of a cyclic metabolite. nih.govresearchgate.net The metabolites of this degradant have been found to be prevalent in human urine samples, indicating that this is a significant metabolic route for the compound when subjected to heat. nih.gov
Computational and Cheminformatics Approaches to Cyclopropyl 1h Indol 3 Yl Methanone Research
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique pivotal in predicting the preferred orientation of a ligand when bound to a target protein. For derivatives of cyclopropyl(1H-indol-3-yl)methanone, this method has been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.
Detailed research findings from docking studies on related indole (B1671886) derivatives have revealed key interactions with various protein targets. For instance, studies on indole-based compounds have successfully predicted their binding affinities and modes of interaction with enzymes and receptors implicated in a range of diseases. These studies often highlight the importance of the indole scaffold in forming crucial hydrogen bonds and hydrophobic interactions within the active sites of target proteins. The insights gained from these predictions are invaluable for the rational design of more potent and selective inhibitors.
| Compound Class | Target Protein | Key Predicted Interactions |
| Indole-based inhibitors | Tubulin | Hydrogen bonding with key residues in the colchicine (B1669291) binding site, hydrophobic interactions. |
| Indole-triazole hybrids | Tubulin | Interactions with the colchicine binding site, crucial for inhibiting tubulin polymerization. nih.gov |
| Substituted methanones | Penicillin-binding proteins | Hydrogen bonds and van der Waals interactions involving the carbonyl group. mdpi.com |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the interaction. These simulations are crucial for assessing the stability of the predicted binding poses from molecular docking and for calculating binding free energies, which offer a more accurate prediction of ligand affinity.
Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties that govern the reactivity and interaction of a compound.
For compounds structurally related to this compound, DFT studies have been successfully used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms. researchgate.net
Calculate Electronic Properties: Determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. mdpi.com
Analyze Vibrational Spectra: Correlate calculated vibrational frequencies with experimental data from techniques like FT-IR and Raman spectroscopy to confirm molecular structure. mdpi.com
These computational insights are fundamental for understanding the intrinsic properties of the molecule and how it might interact with biological targets.
Structure-Guided Compound Design and Optimization Strategies
The integration of computational methods like molecular docking and DFT provides a powerful platform for structure-guided drug design. By understanding the key structural features required for binding to a specific target, medicinal chemists can rationally design and synthesize novel derivatives with improved potency and selectivity.
This approach has been successfully applied to various indole derivatives. For example, inspired by the binding mode of known tubulin inhibitors, researchers have designed and synthesized new indole-triazole hybrids with potent antitumor activity. nih.gov The general strategy involves identifying a lead compound, using computational tools to understand its interaction with the target, and then modifying its structure to enhance these interactions. This iterative process of design, synthesis, and biological evaluation, guided by computational insights, accelerates the discovery of new therapeutic agents.
Cheminformatics Analysis of Indole Derivative Databases for Biological Activity and Chemical Properties
Cheminformatics involves the use of computational methods to analyze large databases of chemical compounds. This approach is invaluable for identifying trends in biological activity and for predicting the properties of new compounds. The indole scaffold is recognized as a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds. nih.govnih.govresearchgate.net
Recent cheminformatics analyses of large natural product databases have highlighted the therapeutic potential of various indole alkaloids. nih.govnih.gov By mining these databases, researchers can:
Identify novel scaffolds with potential biological activity.
Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds.
Establish structure-activity relationships (SAR) across large datasets of indole derivatives. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for achieving high-purity cyclopropyl(1H-indol-3-yl)methanone derivatives, and how can reaction conditions be modified to minimize byproducts?
- Methodological Answer : Synthesis optimization requires regioselective alkylation of the indole nitrogen and cyclopropane coupling. For UR-144 analogs, substituting pentyl or fluoropentyl chains at the indole nitrogen (via nucleophilic substitution) and using Friedel-Crafts acylation for cyclopropane attachment are critical steps . Purity (>98%) is achieved through iterative column chromatography and recrystallization, with reaction temperature control (e.g., 0–5°C for acylation) to reduce side reactions. Byproduct formation, such as N-alkylated isomers, can be minimized by optimizing solvent polarity (e.g., dichloromethane) and stoichiometric ratios .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound during synthesis?
- Methodological Answer : Key techniques include:
- GC-MS : For molecular ion detection (e.g., m/z 343.42 for UR-144) and fragmentation patterns (e.g., loss of cyclopropane moiety at m/z 241.3) .
- FTIR : To confirm carbonyl stretches (~1650–1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) .
- NMR : ¹H NMR (δ 7.2–7.8 ppm for indole protons; δ 1.1–1.3 ppm for cyclopropane methyl groups) and ¹³C NMR (δ 195–200 ppm for ketone carbonyl) resolve regiochemistry .
- UV/Vis : λmax at 212, 242, and 297 nm aids in tracking conjugation .
Advanced Research Questions
Q. How can researchers address discrepancies between predicted and observed mass spectrometry fragmentation patterns in cyclopropane-containing synthetic cannabinoids?
- Methodological Answer : Discrepancies often arise from cyclopropane ring strain-induced rearrangements. For example, UR-144 derivatives may exhibit unexpected fragments due to retro-Diels-Alder pathways. Computational tools (e.g., in silico fragmentation via CFM-ID) can model these pathways, while tandem MS/MS with high-resolution instruments (HRMS, <5 ppm error) validates fragment assignments. Cross-referencing with synthetic standards and isotopic labeling (e.g., deuterated analogs) clarifies ambiguous peaks .
Q. What are the challenges in developing enantioselective separation methods for carboxamide-type derivatives of this compound?
- Methodological Answer : Chirality in carboxamide side chains (e.g., valinate or fluoropentyl groups) complicates separation. Advanced LC-HRMS with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Mobile phase optimization (e.g., hexane:isopropanol gradients) and temperature control (25–40°C) improve peak resolution. Challenges include column durability with polar modifiers and matrix interference in biological samples .
Q. How do structural modifications at the indole nitrogen influence the chromatographic behavior of this compound analogs?
- Methodological Answer : Alkyl chain length (e.g., pentyl vs. fluoropentyl) and substituent electronegativity alter retention times and peak symmetry in reversed-phase HPLC. For example, XLR-11 (5-fluoropentyl) elutes later than UR-144 (pentyl) due to increased hydrophobicity. Quantitative structure-retention relationship (QSRR) models incorporating logP and topological polar surface area (TPSA) predict retention behavior, aiding method development .
Q. What methodologies are recommended for resolving spectral overlaps or ambiguous peaks in FTIR and NMR analyses of cyclopropane-functionalized indole derivatives?
- Methodological Answer : For FTIR overlaps (e.g., carbonyl vs. aromatic C=C stretches), use 2D-COSY NMR to correlate proton environments or employ dynamic light scattering (DLS) to assess aggregation effects. In NMR, ¹H-¹³C HSQC distinguishes cyclopropane methyl groups from indole protons. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR (VT-NMR) reduce signal broadening caused by ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
